molecular formula C19H19Cl3N6O B413237 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide CAS No. 303024-29-5

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide

Cat. No. B413237
CAS RN: 303024-29-5
M. Wt: 453.7g/mol
InChI Key: DPQJNYCYDRRRRA-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide, also known as TTNPB, is a synthetic retinoid compound that has been extensively studied for its potential use in various scientific research applications. This compound was first synthesized in the 1980s and has since been used in a wide range of studies.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compounds

Monosubstituted thioureas, including our compound of interest, play a pivotal role in organic synthesis. Researchers utilize them to create diverse heterocyclic and acyclic compounds. Specifically, N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide serves as a precursor for synthesizing various derivatives. These compounds find applications in drug discovery, materials science, and chemical industry processes .

Biologically Active Substances

The thiourea fragment within our compound acts as an active pharmacophore group. As a result, it contributes to the biological activity of several drugs. Researchers have identified N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide as a potential scaffold for designing novel bioactive molecules. These include inhibitors of enzymes (such as the hERG potassium channel and CYP family enzymes) and other biologically relevant targets .

Environmental Chemistry

Thioureas are also relevant in environmental studies. Their metal-complexing properties make them useful for heavy metal removal from contaminated water sources. Researchers might explore N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide derivatives for similar applications.

properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N6O/c20-19(21,22)18(26-17(29)13-7-3-1-4-8-13)28-12-25-14-15(23-11-24-16(14)28)27-9-5-2-6-10-27/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQJNYCYDRRRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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